molecular formula C24H18ClNO3 B2982907 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide CAS No. 923243-83-8

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide

Cat. No.: B2982907
CAS No.: 923243-83-8
M. Wt: 403.86
InChI Key: PATFZIZTHRNBNB-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide is a useful research compound. Its molecular formula is C24H18ClNO3 and its molecular weight is 403.86. The purity is usually 95%.
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Scientific Research Applications

Photocatalytic Degradation and Environmental Applications

Photocatalytic degradation using titanium dioxide (TiO2) has been investigated for the decomposition of organic pollutants. A study by Torimoto et al. (1996) explored the photodecomposition of propyzamide, a compound structurally related to N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide, highlighting the effectiveness of TiO2-loaded adsorbent supports in enhancing the rate of mineralization of such pollutants. This research suggests the potential of benzofuran derivatives in environmental remediation efforts (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Antimicrobial and Antitumor Potential

Several benzofuran derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and antitumor properties. For instance, Xia et al. (2011) identified compounds from a mangrove endophytic fungus showing moderate antitumor and antimicrobial activities. Similarly, compounds synthesized by Li et al. (2020) demonstrated significant antiproliferative activity against cancer cell lines, indicating the potential of benzofuran-based scaffolds as antitumor agents (Xia et al., 2011); (Li et al., 2020).

Synthesis and Characterization for Imaging Applications

The versatility of the benzofuran scaffold has also been explored in the synthesis of imaging agents. Murphy et al. (1990) synthesized and characterized iodobenzamide analogues with benzofuran structures, aiming to develop new dopamine receptor imaging agents. This work demonstrates the potential of benzofuran derivatives in developing central nervous system imaging tools (Murphy et al., 1990).

Organic Synthesis and Chemical Reactions

Research by Huang et al. (2019) on the synthesis of benzofurans from acrolein dimer and 1,3-dicarbonyl compounds using N-bromosuccinimide as an oxidizing agent underlines the chemical versatility of benzofuran compounds. This study provided a pathway for synthesizing benzofuran derivatives, which could be applied to the development of pharmaceuticals and materials science (Huang et al., 2019).

Properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO3/c1-14-5-3-4-6-19(14)24(28)26-18-11-12-20-15(2)23(29-21(20)13-18)22(27)16-7-9-17(25)10-8-16/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATFZIZTHRNBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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